Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate
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Overview
Description
Scientific Research Applications
Photophysical Properties and Singlet Oxygen Activation
A study explores the photophysical properties of similar compounds to Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate, demonstrating their potential as singlet-oxygen sensitizers. This property is crucial for applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to produce singlet oxygen, which in turn can selectively target and destroy cancer cells or pathogens (Amati et al., 2010).
Biological Activity Against Agricultural Pests
Another study reports on the synthesis of thieno[2,3-d]pyrimidines, which show significant inhibitory activities against agricultural pests. This suggests the potential agricultural applications of this compound and related compounds as herbicides or pesticides to protect crops from pests like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) (Wang et al., 2010).
Antimicrobial and Docking Studies
Research on derivatives of similar structures has been conducted to evaluate their antimicrobial activities. This includes studying the interaction between these compounds and microbial enzymes or receptors through docking studies, providing insights into their mechanism of action. Such studies are foundational for developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Spoorthy et al., 2021).
Antiinflammatory Properties
Compounds within this chemical family have been evaluated for their antiinflammatory, analgesic, and antipyretic activities. This research suggests potential pharmaceutical applications for this compound in developing new treatments for inflammation-related disorders (Abignente et al., 1983).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . The targets for these compounds are often proteins involved in cell cycle regulation and apoptosis .
Mode of Action
Similar compounds have been shown to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis . This is often achieved through the modulation of protein function, leading to alterations in cellular processes .
Biochemical Pathways
It can be inferred from similar compounds that the pathways involved are likely related to cell cycle regulation and apoptosis . These pathways play crucial roles in cell proliferation and survival, and their disruption can lead to cell death .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This results in the inhibition of cell proliferation and the induction of cell death .
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-ylcarbamoylamino)-5-chloro-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-2-21-12(19)10-11(15)24-14(17-10)18-13(20)16-7-3-4-8-9(5-7)23-6-22-8/h3-5H,2,6H2,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBWKKOBOTYMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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